Mesoxalonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
carbonyl dicyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3N2O/c4-1-3(6)2-5 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGHQDAEHDRLOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(=O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90149674 | |
| Record name | Mesoxalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.04 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1115-12-4 | |
| Record name | 2-Oxopropanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mesoxalonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mesoxalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Mesoxalonitrile and Its Derivatives
Strategies for Mesoxalonitrile Core Synthesis
The synthesis of the fundamental this compound structure can be approached through various chemical strategies, including modern electrochemical methods and considerations within prebiotic chemical evolution.
Electrochemical Synthesis Pathways of Nitriles
Electrochemical methods offer a sustainable and efficient alternative to traditional chemical synthesis for nitrile compounds. researchgate.netresearcher.life These reactions often exhibit high atom economy, selectivity, and result in minimal waste production. researcher.life The electrochemical approach to nitrile synthesis can be broadly categorized into several strategies, any of which could be theoretically applied to the synthesis of this compound.
Recent advancements in the field have highlighted several key methodologies:
Phase Transfer Catalysis: This method facilitates the reaction between reactants in different phases, often enhancing reaction rates and yields. researcher.life
N-oxoammonium Salts Mediated Electrocatalysis: These salts can act as effective mediators in the electrochemical oxidation of primary alcohols and aldehydes to nitriles. researcher.life
Iodine-Mediated Electrocatalysis: This strategy utilizes iodine compounds to facilitate the conversion of various functional groups into nitriles under electrochemical conditions. researcher.life
Anodic Oxidation of Aldoximes: The direct anodic oxidation of aldoximes provides a straightforward route to the corresponding nitriles. researcher.life
C-H Cyanation: Recent trends include the direct cyanation of C-H bonds, offering a highly atom-economical route to nitrile synthesis. researcher.life
The electrochemical synthesis of nitriles presents challenges such as the toxicity of cyanide sources and the need for efficient electro-catalysts and optimized electrochemical cell designs. researchgate.net However, the development of greener alternatives, such as heterogeneous catalytic ammoxidation, provides a cyanide-free route for nitrile synthesis. researchgate.net The electrochemical oxidation of amines to nitriles also represents a significant area of research, offering a sustainable pathway to these valuable compounds. acs.org
Considerations in Prebiotic Synthesis Contexts
The study of prebiotic chemistry explores the formation of organic compounds that could have led to the origin of life. In this context, the synthesis of nitriles, including precursors to this compound, is of significant interest. Studies have investigated the formation of aminomalononitrile, a closely related compound, under prebiotic conditions. acs.org
Formamide (HCONH2) has been identified as a key prebiotic intermediate that can lead to the synthesis of canonical and non-canonical nucleobases under simulated hot hydrothermal crater environments. frontiersin.org Research has shown that N-formylaminonitriles can be readily formed from aldehydes and cyanide in formamide, suggesting a potential prebiotic source of amino acid derivatives. nih.gov These N-formylaminonitriles can then be hydrolyzed to furnish mixtures of N-formylated and unformylated amino acid derivatives. nih.gov
The chemical diversification of products from hydrogen cyanide (HCN) is a crucial aspect of prebiotic chemical complexity. chalmers.se Diaminomaleonitrile, a tetramer of HCN, is considered a key intermediate in the prebiotic synthesis of purines and pyrimidines. The formation of such compounds underscores the potential for the abiotic synthesis of complex nitriles on the early Earth.
Synthesis of Functionalized this compound Derivatives
The core this compound structure can be readily functionalized to produce a diverse range of derivatives with various chemical properties.
Hydrazone Derivatives: Synthetic Routes and Structural Diversity
Hydrazone derivatives of this compound are a significant class of compounds. The synthesis of hydrazones is typically achieved through the condensation reaction of a carbonyl compound with a hydrazine (B178648) derivative. mdpi.commdpi.comresearchgate.net In the case of this compound, which is a dinitrile of a ketone, it can react with substituted hydrazines to form hydrazono-mesoxalonitrile derivatives.
For instance, new hydrazone derivatives have been synthesized via the nucleophilic addition-elimination reaction of a hydrazide with aromatic aldehydes or ketones. nih.gov Similarly, triazine-based hydrazone derivatives have been synthesized in a multi-step process starting from commercially available benzil. mdpi.com The general procedure for synthesizing hydrazones often involves heating the corresponding hydrazide and carbonyl compound in a suitable solvent like ethanol (B145695) or acetone. mdpi.com
The structural diversity of these derivatives can be achieved by varying the substituents on the hydrazine reactant. This allows for the introduction of a wide range of functional groups, leading to a library of compounds with potentially different chemical and physical properties. The structures of these hydrazone derivatives are typically confirmed using spectroscopic techniques such as UV-Vis, FT-IR, and NMR. mdpi.com
Cycloaddition Products and Ene-Reaction Adducts with Complex Organic Substrates
The nitrile groups in this compound can participate in cycloaddition and ene reactions, providing pathways to complex cyclic and acyclic adducts. Cycloaddition reactions are powerful tools for the construction of six-, five-, and three-membered rings. researchgate.net
The Diels-Alder reaction , a [4+2] cycloaddition, typically involves a conjugated diene and a dienophile. researchgate.net While less common, nitriles can act as dienophiles. The "cyano Diels-Alder reaction" has been utilized in formal [2+2+2] cycloaddition strategies for the synthesis of pyridine (B92270) derivatives, where an unactivated cyano group functions as the dienophile. mit.edu
The ene reaction is a pericyclic reaction between an alkene containing an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). wikipedia.orgsynarchive.com The nitrile group can act as an enophile in what is known as a "cyano ene reaction". mit.edu These reactions can be part of a cascade process, for example, a propargylic ene reaction followed by an intramolecular cyano Diels-Alder reaction. mit.edu Tandem Diels-Alder/ene reactions have also been reported, allowing for the formation of multiple stereogenic centers in a single operation. iastate.edu
These reactions are often promoted by high temperatures or Lewis acid catalysis. iastate.educem.com Microwave irradiation has also been shown to significantly accelerate cycloaddition and ene reactions. cem.com
Optimization of Synthetic Conditions for Enhanced Yields and Selectivity
Optimizing reaction conditions is crucial for achieving high yields and selectivity in the synthesis of this compound and its derivatives. Several factors can be manipulated to improve the outcome of a chemical reaction. numberanalytics.com
Key Optimization Parameters:
| Parameter | Considerations for Optimization |
| Catalyst | The choice of catalyst is critical. For instance, in reactions like the Mannich reaction, which shares similarities with some steps in derivative synthesis, Lewis acids, Brønsted acids, or chiral catalysts can be employed to enhance reaction rates and control stereochemistry. numberanalytics.com |
| Solvent | The solvent can influence reaction rates and selectivity by stabilizing transition states or affecting reactant solubility. Polar solvents like water and alcohols can facilitate certain reactions, while non-polar solvents may improve selectivity in others. numberanalytics.com |
| Temperature | Increasing the temperature generally increases the reaction rate, but it can also lead to the formation of undesired side products. Therefore, finding the optimal temperature is essential for maximizing the yield of the desired product. numberanalytics.com |
| Pressure | High pressure can alter the equilibrium and kinetics of a reaction, potentially improving yields and selectivity. numberanalytics.com |
| Reaction Time | Monitoring the reaction progress over time is necessary to determine the point of maximum product formation and avoid decomposition or side reactions that may occur with prolonged reaction times. |
| Reactant Concentration | The concentration of reactants can significantly impact the reaction rate and, in some cases, the product distribution. |
For electrochemical syntheses, additional parameters such as the type of electrode material, the applied current or potential, and the supporting electrolyte can be varied to optimize the reaction. acs.org For instance, the use of modified electrodes or specific metal-organic frameworks (MOFs) as electrode materials has been shown to improve the efficiency and selectivity of nitrile electrosynthesis. acs.org Continuous flow reactors can also be employed to maintain uniform reaction conditions and improve scalability. numberanalytics.com
Mechanistic Investigations of Mesoxalonitrile Reactivity
Nucleophilic Addition Reactions of the Carbonyl and Cyano Groups
The pronounced electrophilicity of the carbonyl carbon in mesoxalonitrile makes it highly susceptible to attack by a wide array of nucleophiles. ksu.edu.sa Similarly, while less reactive than the carbonyl group, the carbon atoms of the nitrile groups can also undergo nucleophilic attack.
Elucidation of Reaction Intermediates
The nucleophilic addition to the carbonyl group of this compound proceeds through a well-established mechanism involving the formation of a tetrahedral intermediate. ksu.edu.saucla.edu In the initial step, the nucleophile attacks the electron-deficient carbonyl carbon. This attack causes the rehybridization of the carbonyl carbon from sp² (trigonal planar) to sp³ (tetrahedral). ksu.edu.salibretexts.org The electrons from the carbon-oxygen π-bond are displaced onto the electronegative oxygen atom, resulting in the formation of a tetrahedral alkoxide intermediate. ksu.edu.sa
While the carbonyl group is the primary site for nucleophilic attack, the nitrile groups can also react, particularly with strong nucleophiles. Nucleophilic addition to a nitrile group leads to the formation of an imine anion intermediate, which can then be hydrolyzed to a ketone or an amide.
Stereochemical Aspects and Diastereoselectivity
When a nucleophile adds to an asymmetrical ketone, a new stereocenter is created at the former carbonyl carbon. libretexts.org In the case of this compound, which is a prochiral molecule, the two faces of the planar carbonyl group are designated as re and si. libretexts.org Nucleophilic attack can occur from either face, potentially leading to a racemic mixture of enantiomers if the resulting product is chiral and the reaction is uncatalyzed. libretexts.org
However, the stereochemical outcome can be influenced by several factors, leading to diastereoselectivity. academie-sciences.fr If there is a pre-existing chiral center in the attacking nucleophile or if a chiral catalyst is employed, one diastereomer can be formed preferentially. numberanalytics.compsu.edu The control of stereochemistry in such additions is a critical aspect of modern organic synthesis. numberanalytics.com The facial selectivity of the nucleophilic attack is governed by steric and electronic effects. academie-sciences.fr For instance, bulky substituents near the carbonyl group can hinder the approach of the nucleophile from one face, favoring attack from the less hindered side. libretexts.org Computational models like the Felkin-Ahn model are often used to predict the major diastereomer formed in the nucleophilic addition to chiral carbonyl compounds. academie-sciences.fr
Pericyclic Reactions of this compound
This compound's electron-deficient nature makes it a potent reactant in pericyclic reactions, where it can function as a dienophile or an enophile.
[4+2] Cycloaddition Reactions with Conjugated Dienes
This compound is an exceptional dienophile for Diels-Alder reactions due to its electron-poor π-system, which is activated by the two electron-withdrawing cyano groups. nih.gov The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. nih.gov The high reactivity of this compound allows it to react readily with various electron-rich dienes.
The reaction is stereospecific, meaning the stereochemistry of the diene and dienophile is retained in the product. These reactions typically proceed through a single, cyclic transition state without the formation of intermediates. nih.gov
| Diene | Product Structure | Notes |
| Cyclopentadiene | A bicyclic adduct | The reaction is typically rapid and high-yielding. |
| Isoprene (2-methyl-1,3-butadiene) | A cyclohexene (B86901) derivative | The regioselectivity is governed by the electronic effects of the methyl group on the diene. |
| Anthracene | A tricyclic adduct | The reaction occurs across the 9 and 10 positions of the central ring of anthracene. |
This table presents typical outcomes for Diels-Alder reactions involving this compound.
Ene-Reactions with Unsaturated Systems
This compound can also participate as a potent enophile in ene reactions. The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the ene) and an electron-deficient π-bond (the enophile). fishersci.com The reaction results in the formation of a new sigma bond, a shift of the double bond in the ene component, and a 1,5-hydrogen shift. fishersci.comwikipedia.org
Given the high electrophilicity of its carbonyl group, this compound readily engages with a variety of ene donors. These reactions can be promoted thermally or by using Lewis acid catalysts, which activate the enophile by coordinating to the carbonyl oxygen. fishersci.comamericanelements.com Intramolecular ene reactions involving substrates containing both the ene and this compound-like enophile moieties are also known and provide an efficient route to cyclic structures. hmdb.cafishersci.com
Redox Chemistry of this compound and its Derivatives
The redox chemistry of this compound involves the reduction of its carbonyl and nitrile functionalities. The electron-withdrawing nature of the cyano groups influences the reduction potential of the carbonyl group.
Reduction of the carbonyl group in this compound can be achieved using standard hydride-donating reagents. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol, yielding 2,2-dicyanopropan-1-ol. ksu.edu.sa
The reduction of the nitrile groups is more challenging and typically requires harsher conditions or specific catalysts. thieme-connect.de Catalytic hydrogenation or the use of powerful reducing agents can reduce the nitriles to primary amines. google.commathnet.ru Selective reduction of one functional group in the presence of the other requires careful choice of reagents and reaction conditions. For instance, chemoselective reduction of α,β-unsaturated dinitriles has been achieved using specific reducing agents like 2-phenylbenzimidazoline, highlighting the potential for selective transformations in related systems. nih.gov Recent developments have also shown titanium-catalyzed reductive decyanation of geminal dinitriles under mild conditions, suggesting alternative pathways for the transformation of this compound derivatives. nih.gov
Oxidoreduction Pathways of Arylhydrazono-Mesoxalonitriles
The redox behavior of arylhydrazono-mesoxalonitriles has been a subject of detailed electrochemical studies, particularly in non-aqueous media like benzonitrile (B105546). The oxidation and reduction pathways are distinct processes influenced by the molecular structure and the nature of substituents on the aryl ring.
Conversely, the reduction pathway is a more complex process. It involves the net transfer of two electrons per molecule, but this occurs in two distinct, successive one-electron steps. cdnsciencepub.com The mechanism is described as an ECEC-type, which entails a sequence of an electron transfer (E), followed by a chemical reaction (C), another electron transfer (E), and a final chemical reaction (C). cdnsciencepub.com In this specific case, the reduction involves an initial one-electron uptake, followed by a proton abstraction from the solvent. This is then followed by a second one-electron uptake, ultimately leading to the saturation of the hydrazonic moiety. cdnsciencepub.com
Electrochemical Behavior and Electron Transfer Mechanisms
The electrochemical behavior of substituted arylhydrazono-mesoxalonitriles and their N-methylated analogs has been systematically investigated using techniques such as cyclic voltammetry and coulometry in benzonitrile with tetra-n-butylammonium perchlorate (B79767) as the supporting electrolyte. cdnsciencepub.com These studies provide quantitative data on the electron transfer processes.
Oxidation: The oxidation process for substituted phenylhydrazonomesoxalonitriles occurs as a single irreversible one-electron transfer. cdnsciencepub.com This step is coupled with a subsequent dimerization reaction. The introduction of an N-methyl group, as in N-methyl phenylhydrazonothis compound, tends to make the oxidation process more difficult compared to its unsubstituted counterpart, a phenomenon attributed to the steric hindrance of the methyl group at the reaction center. cdnsciencepub.com
Reduction: The reduction process for arylhydrazono-mesoxalonitriles follows an ECEC mechanism, involving two irreversible one-electron uptakes. cdnsciencepub.com This is followed by proton abstraction from the solvent to yield a product with a saturated azomethine linkage. cdnsciencepub.com The total process consumes two electrons per molecule. cdnsciencepub.com The potential at which these reduction steps occur is sensitive to the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups facilitate the reduction, while electron-donating groups make it more difficult. For instance, the presence of a nitro group can facilitate the first reduction step. cdnsciencepub.com In contrast to the parent compounds, N-methylated derivatives exhibit different reduction behavior, sometimes showing a single two-electron wave instead of two separate one-electron waves. cdnsciencepub.com
The table below summarizes typical DC voltammetric data for a series of substituted phenylhydrazonomesoxalonitriles in benzonitrile, illustrating the effect of substituents on the reduction potentials.
| Compound (Substituent) | Process | E₁/₂ (mV vs. Ag/AgCl) |
| H | Reduction I | -447 |
| Reduction II | -800 | |
| p-OCH₃ | Reduction I | -520 |
| Reduction II | -840 | |
| p-CH₃ | Reduction I | -490 |
| Reduction II | -820 | |
| p-Cl | Reduction I | -415 |
| Reduction II | -780 | |
| m-Cl | Reduction I | -380 |
| Reduction II | -760 | |
| p-Br | Reduction I | -400 |
| Reduction II | -770 | |
| p-NO₂ | Reduction I | -407 |
| Reduction II | -680 | |
| N-methyl (H) | Reduction I & II | -880 |
Table based on data reported for phenylhydrazonomesoxalonitriles in benzonitrile. cdnsciencepub.com The potential values are illustrative of the trends observed.
Tautomerism and Isomerization Pathways in this compound Systems
Arylhydrazono-mesoxalonitriles are members of a larger class of azo compounds that can exhibit tautomerism, a form of constitutional isomerism where isomers are readily interconvertible. The specific form relevant to these systems is azo-hydrazone tautomerism. This involves the migration of a proton between a nitrogen atom of the azo group (-N=N-) and the hydrazone nitrogen (-NH-N=C<).
The two tautomeric forms are:
Azo form: Features an azo bond connected to a carbon that also bears a hydroxyl group (an enol form).
Hydrazone form: Features a hydrazone linkage where the proton resides on the nitrogen atom, and the adjacent carbon is a carbonyl or, in this case, part of a dinitrile system.
For arylhydrazono-mesoxalonitriles, the hydrazone tautomer is generally the more stable and predominant form in the solid state and in various solvents. This stability is often attributed to the formation of an intramolecular hydrogen bond and a more favorable conjugated system. The equilibrium between the azo and hydrazone forms can be influenced by several factors, including the electronic nature of the substituents on the aryl ring, the polarity of the solvent, and the pH of the medium. For example, polar solvents can stabilize one form over the other through hydrogen bonding interactions.
In addition to tautomerism, the azo form of these compounds can theoretically undergo cis-trans (or E/Z) isomerization around the nitrogen-nitrogen double bond. This type of isomerization is a common feature of diazenes and other azo compounds. The trans isomer is typically the more thermodynamically stable configuration due to reduced steric hindrance. The interconversion between cis and trans isomers can often be initiated by photochemical means (exposure to light) or thermal energy. The primary pathways for this isomerization involve either an in-plane inversion mechanism or an out-of-plane rotation (torsion) around the N=N bond.
Advanced Spectroscopic Characterization of Mesoxalonitrile
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are essential for identifying functional groups and determining molecular symmetry. horiba.comhoriba.comspecac.comrenishaw.commdpi.comwikipedia.org
The infrared spectrum of mesoxalonitrile has been measured and analyzed. doi.org These studies confirm that the molecule is planar and possesses C₂ᵥ symmetry. aanda.orgdoi.org The primary functional groups, the carbonyl (C=O) and nitrile (C≡N), give rise to characteristic strong absorption bands in the IR spectrum.
The general regions for these vibrations are well-established:
C≡N Stretch: The nitrile group typically exhibits a sharp, medium-to-strong absorption band in the region of 2260-2220 cm⁻¹. masterorganicchemistry.com
C=O Stretch: The stretching vibration of a carbonyl group in a ketone is one of the most characteristic in IR spectroscopy, typically appearing as a strong, sharp band in the range of 1780-1650 cm⁻¹. pg.edu.plspectroscopyonline.com Conjugation, as is present in this compound, tends to lower the frequency of this absorption.
A low-resolution infrared spectrum has noted a band at 127 cm⁻¹, which corresponds to the symmetric C−C≡N bending mode in the molecular plane. aanda.org
| Functional Group | Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C≡N | Stretching | 2260 - 2220 | Medium to Strong, Sharp |
| C=O | Stretching | ~1700 (Conjugated) | Strong, Sharp |
| C-C-N | Bending (Symmetric) | ~127 | - |
Raman spectroscopy is a complementary technique to IR spectroscopy. horiba.comwikipedia.org The Raman spectrum of carbonyl cyanide has been measured and used in a complete vibrational analysis, supporting a planar C₂ᵥ structure. doi.org For a molecule to be Raman active, a change in polarizability must occur during the vibration.
In this compound, the key functional group vibrations are also active in the Raman spectrum:
C≡N Stretch: The nitrile stretch is typically observed in the Raman spectrum and can be quite intense.
C=O Stretch: The carbonyl stretch is also Raman active.
Due to the C₂ᵥ symmetry of this compound, some vibrations will be active in both IR and Raman spectra, while others may be active in only one or inactive in both, according to the rules of group theory. The symmetric vibrations in a molecule with a center of inversion are generally strong in the Raman spectrum, while antisymmetric vibrations are strong in the IR. Although this compound does not have a center of inversion, the symmetric nature of the C≡N and C=O stretching modes makes them readily observable in Raman spectroscopy.
Interplay between Experimental and Theoretical Vibrational Frequencies
The vibrational characteristics of molecules can be investigated through experimental techniques like Infrared (IR) and Raman spectroscopy, and complemented by computational methods such as Density Functional Theory (DFT). ijaemr.com While experimental values are often measured in solution or solid state, theoretical calculations typically assume the gaseous phase and neglect anharmonic effects, which can lead to discrepancies. researchgate.netuni-rostock.de However, in many cases, a good agreement is found between experimental and theoretical data. ijaemr.comresearchgate.net
For complex molecules, the assignment of vibrational bands can be challenging due to the mixing of different types of motion. uprm.edu Isotopic substitution can be a useful tool in these cases, as the change in atomic mass leads to shifts in vibrational frequencies, aiding in the correct assignment of vibrational modes. uprm.edulibretexts.org For instance, replacing an atom with a heavier isotope increases the reduced mass, resulting in a lower vibrational frequency. libretexts.org
DFT calculations, particularly with hybrid functionals like B3LYP, have been shown to reproduce experimental vibrational frequencies with reasonable accuracy. ijaemr.comresearchgate.net Differences of 20-35 cm⁻¹ between calculated and experimental frequencies for carbonyl (C=O) stretching vibrations are considered a good agreement for medium-sized molecules. researchgate.net
Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) |
| C=O stretch | 1652.4, 1639.19 | Varies with method (e.g., B3LYP) |
| Aromatic C-H stretch | Not Applicable | 2972 - 3064 (for related structures) |
Mass Spectrometry (MS) Techniques for Structural Elucidation
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. wikipedia.org
High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the determination of the exact mass of a molecule. This high precision enables the confident determination of a compound's molecular formula by distinguishing it from other molecules with the same nominal mass. virginia.edu For example, while two different compounds might have a nominal mass of 121, HRMS can differentiate them based on their exact masses calculated from their distinct elemental compositions. Instruments like the Quadrupole Time-of-Flight (QTOF) mass spectrometer provide the high resolution necessary for these measurements. virginia.edu The exact mass of this compound (C3N2O) is calculated to be 80.001062628 Da. nih.gov
Tandem mass spectrometry (MS/MS or MS²) is a technique where ions of a specific m/z are selected, fragmented, and then the resulting fragment ions are analyzed. nationalmaglab.orgwikipedia.org This process provides detailed structural information by revealing the fragmentation pathways of the parent ion. wikipedia.orgnationalmaglab.org The fragmentation can be induced by various methods, such as collision-induced dissociation (CID). wikipedia.orgwikipedia.org
The analysis of the fragment ions helps to elucidate the structure of the original molecule. nationalmaglab.org In complex mixtures, techniques like fragment correlation mass spectrometry can help to determine which product ions originate from which precursor ions, even if they are isobaric (have the same m/z). acs.org This is achieved by grouping ions based on the shared statistical variation in their signals. acs.org
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
Electronic Spectroscopy (UV-Vis) and Hyperspectral Imaging Techniques
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, investigates the transitions between electronic energy levels in a molecule upon absorption of light. ethz.chiitk.ac.in The UV-Vis spectrum provides information about the presence of chromophores, which are light-absorbing groups within a molecule. msu.edu For organic molecules, the useful UV range is typically between 200 and 400 nm. libretexts.org The presence of conjugated π-systems, such as those in unsaturated ketones and aromatic compounds, leads to characteristic absorptions in the UV-Vis spectrum. libretexts.org Theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict UV-Vis spectra. faccts.de
Hyperspectral imaging (HSI) is an advanced technique that combines spectroscopy and imaging to capture both spatial and detailed spectral information from a sample. mdpi.comlivingoptics.com It records a wide range of wavelengths for each pixel in an image, creating a "hypercube" of data. livingoptics.com HSI has found applications in various fields, including the detection of materials based on their unique spectral signatures. researchgate.netyoutube.com For instance, it can be used to identify different types of plastics in recycling by capturing their reflectance spectra in the near-infrared region. researchgate.netspecim.com
X-ray Diffraction for Crystalline Structure Determination
X-ray diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. malvernpanalytical.comwikipedia.org When a beam of X-rays strikes a crystal, it diffracts in specific directions. wikipedia.org By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, revealing the positions of atoms and the nature of chemical bonds. wikipedia.org
For a successful XRD analysis, a single crystal of sufficient size and quality is typically required. wikipedia.org The diffraction pattern is recorded, and the data is processed to solve the crystal structure. wikipedia.org Powder X-ray diffraction (PXRD) is a related technique used for the analysis of polycrystalline materials. scielo.org.mxrsc.org It provides information about the phase composition and crystal structure of the sample. malvernpanalytical.com The analysis of XRD data can be complex, but it is a fundamental method for obtaining definitive structural information for crystalline solids. drawellanalytical.com
Theoretical and Computational Chemistry of Mesoxalonitrile
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Quantum chemical investigations offer a microscopic view of mesoxalonitrile, detailing its molecular architecture and the distribution of electrons, which are fundamental to its chemical character. arabjchem.orgcore.ac.uk These computational approaches allow for the precise calculation of molecular properties that are often difficult to determine experimentally. youtube.com
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the potential energy surface minimum. taltech.ee For this compound, this process determines the most stable three-dimensional structure. Computational methods, such as density functional theory (DFT) and ab initio calculations, are employed to perform these optimizations. numberanalytics.comconflex.net
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. mdpi.com While this compound is a relatively rigid molecule, computational methods can explore any potential low-energy conformers. avogadro.ccverachem.com This analysis is crucial for understanding how the molecule might change its shape to participate in chemical reactions. The process often involves systematically rotating parts of the molecule and calculating the energy of each resulting geometry to find the most stable conformations. taltech.eeconflex.net
A typical workflow for conformational analysis includes:
Initial geometry optimization using a less computationally intensive method. mdpi.com
A systematic or random search for different conformers. avogadro.ccverachem.com
Re-optimization of the identified low-energy conformers using a higher level of theory to obtain accurate energy rankings. conflex.netmdpi.com
Table 1: Calculated Structural Parameters of this compound
| Parameter | Value | Method/Basis Set |
| C=O Bond Length | 1.21 Å | B3LYP/6-31G |
| C-C Bond Length | 1.47 Å | B3LYP/6-31G |
| C≡N Bond Length | 1.15 Å | B3LYP/6-31G |
| C-C-C Bond Angle | 118.5° | B3LYP/6-31G |
| O=C-C Bond Angle | 120.8° | B3LYP/6-31G |
| C-C≡N Bond Angle | 179.2° | B3LYP/6-31G |
Note: The values in this table are illustrative and would be derived from specific computational studies.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting the reactivity of molecules. wikipedia.orgfiveable.me It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and symmetry of these orbitals are critical in determining the feasibility and outcome of a chemical reaction. imperial.ac.ukillinois.edu
For this compound, FMO theory helps to predict its behavior in various reactions:
Electrophilicity/Nucleophilicity : The energy of the LUMO indicates the molecule's ability to accept electrons (electrophilicity), while the HOMO energy reflects its ability to donate electrons (nucleophilicity). This compound, with its electron-withdrawing carbonyl and nitrile groups, is expected to have a low-lying LUMO, making it a good electrophile.
Pericyclic Reactions : In reactions like cycloadditions, the overlap between the HOMO of one reactant and the LUMO of the other governs the reaction's stereochemistry and regioselectivity. fiveable.me FMO theory provides a framework for predicting these outcomes. wikipedia.org
The energy gap between the HOMO and LUMO also provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.
The distribution of electron density in a molecule is rarely uniform. Computational chemistry allows for the calculation of this charge distribution, providing insights into a molecule's polarity and reactive sites. mdpi.com
Electrostatic Potential (ESP) Maps are three-dimensional visualizations that show the electrostatic potential on the electron density surface of a molecule. libretexts.orgavogadro.cc These maps are invaluable for understanding how molecules interact. libretexts.org The color-coding on an ESP map indicates the charge distribution:
Red : Regions of high electron density, indicating a negative electrostatic potential. These are sites prone to attack by electrophiles. researchgate.netyoutube.com
Blue : Regions of low electron density, indicating a positive electrostatic potential. These are sites susceptible to nucleophilic attack. researchgate.netyoutube.com
Green/Yellow : Regions of neutral potential. youtube.com
In this compound, the ESP map would likely show a significant region of negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atoms of the nitrile groups, due to their high electronegativity. Conversely, the carbonyl carbon atom would be expected to have a significant positive potential (blue), highlighting its electrophilic character. uni-muenchen.de
Frontier Molecular Orbital (FMO) Theory Applications
Computational Modeling of Reaction Mechanisms and Pathways
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. mdpi.comfrontiersin.orgrsc.org By modeling these pathways, chemists can gain a deeper understanding of how reactions occur, what intermediates are formed, and what factors control the reaction rate and product distribution. mdpi.comescholarship.org
Nucleophilic addition is a fundamental reaction type for carbonyl compounds like this compound. numberanalytics.com In these reactions, a nucleophile attacks the electron-deficient carbonyl carbon. openstax.org The transition state is the highest energy point along the reaction coordinate, representing the fleeting arrangement of atoms as they transform from reactants to products. academie-sciences.fr
Characterizing the transition state is a key goal of computational reaction modeling. academie-sciences.fr This involves:
Locating the Transition State Structure : Specialized algorithms are used to find the geometry of the transition state on the potential energy surface.
Frequency Analysis : A frequency calculation is performed on the transition state structure. A true transition state will have exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Analysis : This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state connects the desired species. numberanalytics.com
For the nucleophilic addition to this compound, computational studies can model the approach of various nucleophiles to the carbonyl carbon, calculate the activation energy (the energy difference between the reactants and the transition state), and predict the structure of the resulting tetrahedral intermediate. numberanalytics.com
Cycloaddition reactions are another important class of reactions for molecules containing pi systems, such as the carbonyl and nitrile groups in this compound. These reactions involve the formation of a cyclic product.
The potential energy landscape (PEL) is a high-dimensional surface that represents the energy of a system as a function of its atomic coordinates. utexas.eduresearchgate.netresearchgate.net Computational methods allow for the exploration of this landscape to identify stable molecules (minima), transition states (saddle points), and the pathways that connect them. numberanalytics.com
For cycloaddition reactions involving this compound, computational studies can:
Map the potential energy surface for the approach of a diene or other reaction partner. numberanalytics.com
Identify different possible reaction pathways, including concerted (one-step) or stepwise mechanisms.
Calculate the activation barriers for each pathway to determine the most likely mechanism. utexas.edu
Simulate the reaction dynamics to understand how energy is distributed among the products and to predict product ratios. numberanalytics.com
By exploring the energy landscapes, researchers can gain a comprehensive understanding of the factors that control the outcome of cycloaddition reactions involving this compound. researchgate.netphysionet.org
Solvation Effects and Environmental Influence on Reactivity
The reactivity of chemical compounds can be significantly influenced by their solvent environment. In the case of this compound, while specific detailed studies on its solvation effects are not extensively documented in the provided results, general principles of solvation can be applied. The polarity of the solvent can affect the stability of reactants, transition states, and products, thereby influencing reaction rates. For reactions involving polar or charged species, polar solvents can stabilize these species through dipole-dipole interactions or hydrogen bonding, which can alter the reaction pathway and kinetics. psu.edu
For instance, in competing nucleophilic substitution reactions in alcohol-water mixtures, the composition of the solvent can dictate the product selectivity. psu.edu The reactivity can be influenced by the stoichiometric involvement of the solvent molecules in the reaction mechanism, where solvent molecules may act as nucleophiles or general bases. psu.edu The environment's influence extends to aspects like product distribution in reactions. For example, carbonyl cyanide has been shown to react with steroidal dienes to yield different types of products, such as cycloadducts or ene-reaction products, depending on the structure of the diene. researchgate.net
Spectroscopic Property Prediction and Computational Validation
Computational methods are powerful tools for predicting and validating spectroscopic properties, providing a deeper understanding of the molecular structure and vibrations. researchgate.netpsu.edu
Ab Initio and DFT Calculation of Vibrational Frequencies
Ab initio and Density Functional Theory (DFT) are widely used quantum mechanical methods to calculate the vibrational frequencies of molecules. researchgate.net These calculations provide a theoretical vibrational spectrum that can be compared with experimental data from infrared (IR) and Raman spectroscopy. psu.edu
The process typically involves optimizing the molecular geometry to find a stable structure and then calculating the second derivatives of the energy with respect to the atomic coordinates, which gives the force constants. mit.edugaussian.com From these, the vibrational frequencies and normal modes can be determined. gaussian.comcrystalsolutions.eu
For accurate predictions, the choice of the theoretical method and basis set is crucial. The B3LYP functional combined with a triple-ζ basis set like 6-311+G(d,p) has been shown to provide vibrational frequencies that are in good agreement with experimental values for many organic molecules. researchgate.net It is a common practice to apply a scaling factor to the calculated harmonic frequencies to account for anharmonicity and other systematic errors. nist.gov
Table 1: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Molecule (Phenol)
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (B3LYP/6-311++G(2df,2p)) (cm⁻¹) |
| O-H Stretch | 3656.7 | Overestimated by ~6% |
| O-H In-plane Bend | - | 1193.1 |
This table is illustrative and based on data for phenol, as specific data for this compound was not available in the search results. The overestimation of calculated frequencies is a common observation. ijaemr.com
Computational Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation, and computational methods are increasingly used to predict NMR chemical shifts. csic.esnih.govnmrdb.org DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are a popular approach for this purpose. nih.gov
The accuracy of predicted chemical shifts depends on the level of theory, the basis set, and the inclusion of solvent effects. mdpi.comcomporgchem.com Machine learning techniques, trained on large datasets of experimental and calculated spectra, have also emerged as powerful tools for rapid and accurate NMR chemical shift prediction. mdpi.comresearchgate.netarxiv.org These methods can achieve high accuracy, with mean absolute errors of less than 0.1 ppm for ¹H NMR shifts in some cases. mdpi.comresearchgate.net
Table 2: Factors Influencing the Accuracy of Computationally Predicted NMR Chemical Shifts
| Factor | Description |
| Method | DFT (e.g., B3LYP), Machine Learning |
| Basis Set | e.g., 6-311+G(d,p), def2-TZVP |
| Solvent Model | Implicit (e.g., PCM) or explicit solvent molecules |
| Conformational Averaging | Boltzmann weighting of shifts from different conformers |
This table summarizes general factors influencing NMR prediction accuracy based on multiple sources. csic.esnih.govmdpi.comcomporgchem.comreadthedocs.ioresearchgate.netschrodinger.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with the solvent. temple.edumpg.denih.gov
Analysis of Conformational Dynamics in Solution
For flexible molecules, understanding their conformational landscape in solution is crucial for explaining their properties and reactivity. nih.gov MD simulations can be used to explore the different conformations a molecule can adopt and the transitions between them. temple.edumdpi.com By simulating the molecule's trajectory over time, one can identify the most stable conformers and the energy barriers for interconversion. mpg.demdpi.com This information is valuable for interpreting experimental data, such as NMR spectra, which often represent an average over multiple conformations. csic.es Advanced techniques like iterative multiscale MD (iMMD) can enhance the sampling of conformational space, allowing for the study of larger systems and longer timescales. biorxiv.org
Simulation of Solvent-Mesoxalonitrile Interactions
MD simulations explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules. nih.gov This allows for a detailed analysis of the solvation shell structure and dynamics. researchgate.net Radial distribution functions (RDFs) can be calculated from the simulation to understand the probability of finding solvent molecules at a certain distance from specific atoms of the solute. researchgate.net These simulations can reveal how the solvent organizes around the molecule, which is key to understanding solvation effects on reactivity and spectroscopic properties. nih.govresearchgate.net Mixed-solvent simulations can be particularly useful for studying preferential solvation and its impact on molecular behavior. nih.gov
Applications of Mesoxalonitrile in Advanced Chemical Synthesis
Role as a Strategic Building Block in Organic Synthesis
In the realm of organic chemistry, a building block is a molecule used in the modular assembly of more complex molecular architectures. chemicalbook.comnih.govjkenterprises.com.pk Mesoxalonitrile, with its high reactivity and multiple functional groups, serves as a strategic building block for creating a diverse range of organic compounds. nih.gov
Facilitation of Heterocyclic Compound Synthesis
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal and agricultural chemistry. wikipedia.orgmetabolomicsworkbench.org The electrophilic nature of the carbonyl carbon and the nitrile carbons in this compound makes it highly susceptible to nucleophilic attack, a key step in many cyclization reactions that form heterocyclic rings. nih.gov
A significant application is the reaction of this compound with hydrazine (B178648) derivatives to form hydrazones. These hydrazones are important precursors for a variety of nitrogen-containing heterocycles. For instance, derivatives such as this compound 3-chlorophenylhydrazone and this compound 4-trifluoromethoxyphenylhydrazone are well-documented intermediates. fishersci.co.ukuni.lusigmaaldrich.com These reactions showcase the utility of this compound in constructing complex heterocyclic systems, which are scaffolds for many biologically active molecules.
Construction of Complex Organic Molecules Containing Nitrile Functionalities
The dinitrile structure of this compound is a key feature that allows for its use in building larger molecules that require nitrile functionalities. The nitrile group is a versatile precursor that can be transformed into various other functional groups, including primary amines (via reduction with agents like lithium aluminum hydride) and carboxylic acids (via hydrolysis). nih.govnih.gov This versatility makes this compound an important starting material for syntheses where a nitrile is needed either in the final target molecule or as an intermediate that can be chemically modified later in the synthetic route. wikipedia.org Its ability to participate in reactions that form new carbon-carbon bonds enables the incorporation of the gem-dinitrile (a carbon atom bonded to two nitrile groups) moiety into a wide array of complex organic structures. nih.gov
Intermediate in the Synthesis of Pharmacologically Active Compounds and Agrochemicals
The value of this compound as a building block extends directly to the life sciences, where it serves as a key intermediate in the synthesis of compounds for pharmaceutical and agricultural applications.
Precursor for Advanced Drug Discovery Efforts
Drug discovery programs often rely on creating large libraries of compounds for biological screening. jkenterprises.com.pkwikipedia.org this compound is a valuable precursor for generating such libraries. By reacting it with different nucleophiles, a vast number of derivatives can be synthesized and tested for pharmacological activity.
A prominent example is Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) , a derivative of this compound. wikidata.orglabsolu.ca FCCP is a well-known proton ionophore and mitochondrial uncoupling agent used extensively in biochemical research to study cellular metabolism and processes like mitophagy. nih.govwikipedia.org Similarly, Carbonyl cyanide m-chlorophenylhydrazone (CCCP) , another derivative, is also used as a mitochondrial uncoupler. sigmaaldrich.comfishersci.ca The synthesis of these and other related bioactive small molecules from a this compound core highlights its importance as a starting point for discovering new therapeutic agents. uni.lu
| Research Compound | Precursor | Application in Research |
| Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) | This compound | Mitochondrial uncoupler, mitophagy inducer wikidata.orgnih.gov |
| Carbonyl cyanide m-chlorophenylhydrazone (CCCP) | This compound | Mitochondrial uncoupler, inhibitor of oxidative phosphorylation sigmaaldrich.comfishersci.ca |
Utility in Agrochemistry for Active Ingredient Development
The development of modern agrochemicals, such as herbicides, fungicides, and insecticides, relies heavily on the synthesis of novel active ingredients. nih.govtci-chemical-trading.com Heterocyclic compounds are a cornerstone of agrochemical research, forming the core structure of many successful products. wikipedia.org
Given that this compound is an effective precursor for various heterocyclic systems, it holds significant utility in the agrochemical industry. americanelements.com It serves as a starting material for producing innovative chemical scaffolds that can be modified to create new active ingredients. The synthesis of propesticides, which are modified versions of active ingredients designed for better efficacy and environmental safety, is an important strategy in modern agrochemistry. nih.gov The versatility of this compound allows it to be incorporated into synthetic pathways aimed at developing these advanced agrochemical products. For example, complex pyridazine (B1198779) derivatives, which can be used in fungicides, can be synthesized from this compound-based hydrazones. americanelements.com
Advanced Materials Science Applications
Advanced materials science is an interdisciplinary field focused on designing and creating new materials with specific, often enhanced, properties for applications in technology and engineering. hmdb.canih.govfishersci.ca While direct, large-scale applications of this compound in this field are not yet widely established, its chemical properties suggest significant potential.
The presence of two nitrile groups in a compact structure makes this compound an interesting candidate as a monomer or a cross-linking agent for the synthesis of specialized polymers. Nitrile-containing polymers are known for their unique properties, including high polarity, chemical resistance, and specific thermal characteristics. The high reactivity of this compound could be harnessed to create novel polymers or organic frameworks for use in high-tech sectors, such as in the development of organic light-emitting diodes (OLEDs), photovoltaic devices, or other functional materials where specific electronic or physical properties are required. jkenterprises.com.pkfishersci.se
Design and Synthesis of Novel Polymeric Materials and Coatings
The synthesis of polymers involves the joining of smaller molecules, called monomers, into long chains or networks. msu.eduwikipedia.org The properties of the resulting polymer are highly dependent on the structure of the monomer units. quora.com this compound's derivatives have shown potential as monomers or key intermediates in the design of specialized polymeric materials and coatings. solubilityofthings.com
One area of interest is the incorporation of this compound derivatives into polymer backbones to create materials with tailored properties. For example, the reaction of this compound with other monomers can lead to the formation of copolymers with unique characteristics. wikipedia.org Research into the synthesis of copolymers such as poly(thiophene-2, 5-diyl)-co-4-hydroxy benzylidene has demonstrated the feasibility of creating novel conjugated polymers through polycondensation reactions. bhu.ac.in While not directly using this compound, this type of research highlights the methodologies that could be adapted for its use.
Furthermore, derivatives of this compound, such as this compound 4-trifluoromethoxyphenylhydrazone (FCCP), are utilized in material science research. solubilityofthings.comsigmaaldrich.com The presence of functional groups like the trifluoromethoxy group can enhance properties such as lipophilicity, which is a desirable characteristic in the development of specialized coatings. solubilityofthings.com The molecular architecture of such compounds makes them interesting candidates for creating polymers with specific functionalities. solubilityofthings.com The development of scratch-resistant coatings, for instance, often involves the use of polymers like polysiloxanes, and the incorporation of specialized monomers can further enhance their performance. researchgate.net
The synthesis of complex polymer structures, such as ladder polymers containing cyclooctatetraene (B1213319) (COT) units, showcases advanced polymerization techniques. nih.gov These methods, which can involve metal-catalyzed reactions, could potentially be adapted to incorporate nitrile-rich monomers like this compound to produce polymers with high thermal stability and unique electronic properties. The development of processable conjugated ladder polymers is a significant area of materials science. nih.gov
The table below summarizes key aspects of polymer synthesis relevant to the potential applications of this compound.
| Polymerization Aspect | Description | Relevance to this compound |
| Monomer | The basic repeating structural unit of a polymer. msu.edu | This compound or its derivatives can act as monomers. |
| Copolymer | A polymer derived from two or more different types of monomers. wikipedia.org | This compound can be copolymerized with other monomers to tailor material properties. |
| Polycondensation | A polymerization reaction in which monomers join together with the loss of a small molecule, such as water. specificpolymers.com | A potential method for incorporating this compound into polyester (B1180765) or polyamide chains. |
| Functional Groups | Specific groups of atoms within a molecule that are responsible for the characteristic chemical reactions of that molecule. | The nitrile and carbonyl groups of this compound offer sites for various chemical modifications and cross-linking. |
Development of Ion-Selective Membranes and Sensors
Ion-selective electrodes (ISEs) are analytical tools that measure the activity of a specific ion in a solution. alpha-measure.commt.com A key component of an ISE is the ion-selective membrane, which is designed to interact selectively with the target ion. derangedphysiology.com Derivatives of this compound have been investigated for their use in creating such membranes, particularly for the detection of specific anions.
The principle behind an ion-selective membrane is the inclusion of a specific ionophore, a molecule that selectively binds to the target ion, within a polymer matrix. derangedphysiology.com This interaction generates an electrical potential across the membrane that is proportional to the concentration of the ion. alpha-measure.com
Derivatives of this compound, such as p-octadecyloxy-m-chlorophenylhydrazone this compound, have been identified as ionophores for bicarbonate ions. google.comgoogle.com These compounds can be incorporated into a polymer membrane, typically made of polyvinylchloride (PVC), to create a sensor for bicarbonate. google.com Similarly, other hydrazone derivatives of this compound are used in research related to ion transport and sensing. pnas.orgucl.ac.uk
The development of anion recognition systems is a significant area of supramolecular chemistry. utexas.edursc.orgbeilstein-journals.org The design of synthetic receptors capable of selectively binding anions is crucial for the development of highly specific sensors. beilstein-journals.orgnih.gov The ability of certain organic molecules to form hydrogen bonds with anions is a key principle in the design of these receptors. beilstein-journals.org The unique electronic properties of the nitrile groups in this compound could potentially be exploited in the design of novel anion receptors.
The table below outlines the components of an ion-selective electrode and the potential role of this compound.
| Component | Function | Role of this compound Derivative |
| Ion-Selective Membrane | Allows for the selective passage or binding of a specific ion. derangedphysiology.com | Forms the matrix of the membrane when incorporated into a polymer. |
| Ionophore | A molecule that selectively binds to the target ion. derangedphysiology.com | A this compound derivative can act as the ionophore for a specific anion. google.comgoogle.com |
| Polymer Matrix | Provides structural support for the ionophore and forms the bulk of the membrane. derangedphysiology.com | Typically PVC, which holds the this compound-based ionophore. google.com |
| Reference Electrode | Completes the electrical circuit and provides a stable reference potential. alpha-measure.com | N/A |
The research into this compound and its derivatives for these applications is ongoing, with the potential to lead to the development of new materials with advanced functionalities for a wide range of scientific and industrial purposes.
Mesoxalonitrile in Biological Research Tools and Probes
Utilization of Mesoxalonitrile Derivatives as Biochemical Probes
The unique chemical properties of this compound derivatives allow them to serve as sophisticated probes for interrogating cellular functions. Their applications range from disrupting mitochondrial energy production to tracing metabolic routes.
One of the most prominent applications of a this compound derivative is the use of Carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP) as a mitochondrial uncoupler. jneurosci.orgebi.ac.ukwikipedia.org FCCP is a mobile ion carrier, specifically a protonophore, that disrupts oxidative phosphorylation (OXPHOS), the primary process by which cells generate ATP. jneurosci.orgmedchemexpress.com In bioenergetics research, FCCP is a classical uncoupler used to determine the maximal respiratory capacity of mitochondria. mdpi.comnih.gov By transporting hydrogen ions (protons) across the inner mitochondrial membrane, it dissipates the proton motive force that is normally used by ATP synthase to produce ATP. jneurosci.orgwikipedia.org This uncoupling of electron transport from ATP synthesis leads to an increase in oxygen consumption rate (OCR) as the electron transport chain works to its maximum capacity to try and re-establish the proton gradient. jneurosci.orgmdpi.com This allows researchers to study the limits of mitochondrial function and assess cellular health and disease states. mdpi.comnih.gov
The study of nitrile metabolism is crucial for understanding how organisms process these compounds, which can be both naturally occurring and synthetic. Biological systems typically degrade nitriles through two main enzymatic pathways. frontiersin.org
Nitrilases: These enzymes catalyze the direct hydrolysis of a nitrile group (-C≡N) to a carboxylic acid and ammonia. frontiersin.org
Nitrile Hydratases and Amidases: This is a two-step pathway where a nitrile hydratase first converts the nitrile into a corresponding amide. Subsequently, an amidase hydrolyzes the amide to produce a carboxylic acid and ammonia. frontiersin.org
These biocatalytic transformations are often highly efficient and selective, operating under mild conditions compared to chemical hydrolysis methods. frontiersin.org Research into these pathways is important for applications in biotechnology and bioremediation, such as the detoxification of nitrile-containing herbicides into less harmful carboxylic acids. nih.gov Understanding these metabolic routes provides insight into how a compound like this compound or its derivatives might be processed or transformed within a biological system. frontiersin.orgnih.gov
Modulation of Proton Gradients in Cellular Systems for Research Purposes
Research on this compound Reactivity with Biomolecules
The biological effects of this compound derivatives are rooted in their chemical reactivity with essential cellular components, including proteins and enzymes. Research in this area aims to elucidate the molecular targets and mechanisms of action.
This compound derivatives, particularly FCCP, have been shown to interact with various cellular proteins. These interactions can be specific and have significant functional consequences.
Binding to Transport Proteins: Studies have demonstrated that FCCP binds to major plasma proteins like human serum albumin (HSA) and human transferrin (HTF). frontiersin.org This binding, which involves a combination of electrostatic and hydrophobic forces, indicates that these proteins can act as carriers for FCCP, influencing its distribution and availability in biological systems. frontiersin.org
Interaction with Cytoskeletal Components: FCCP has been observed to disrupt cellular microtubules. Research suggests this occurs through a dual mechanism: increasing intracellular pH by collapsing the mitochondrial proton gradient and impairing the binding of microtubule-associated proteins (MAPs), such as MAP 2, to the microtubules, thereby decreasing their stability. nih.gov
Modulation of Protein-Protein Interactions: The interaction between the mitochondrial proteins Adenine Nucleotide Translocase 2 (ANT2) and Uncoupling Protein 2 (UCP2) is prevented by treatment with FCCP. oup.com This suggests that the metabolic state of the mitochondria, as altered by FCCP, can directly influence the formation of protein complexes within the organelle.
Reaction with Thiol Groups: The uncoupling activity of FCCP can be nullified by thiol-containing antioxidants like N-acetylcysteine and glutathione. researchgate.net This suggests a direct chemical interaction between FCCP and the thiol groups, which are present in the cysteine residues of many proteins. researchgate.net
While the interaction of FCCP with proteins is well-documented, specific research on its direct, covalent interactions with nucleic acids is less clear. However, other mitochondrial uncouplers, such as niclosamide, have been shown to cause DNA damage, highlighting that compounds with similar functional effects can possess reactivity towards nucleic acids. nih.gov
Derivatives of this compound can act as modulators of various enzymes, either inhibiting or enhancing their activity through different mechanisms. This modulation is a key aspect of their biological effects.
Enhancement of Enzyme Activity: FCCP has been shown to greatly enhance the generation of reactive oxygen species (ROS) by the enzyme NADPH oxidase in astrocytes. jneurosci.org This effect is linked to the protonophore's ability to alter intracellular pH, which in turn modulates the enzyme's activity. jneurosci.org
Modulation of ATP Synthase: In chloroplasts, FCCP affects the redox state and activity of ATP synthase. By collapsing the proton gradient, it favors the oxidation of the enzyme's regulatory γ subunit. google.com
Inhibition of Key Metabolic Enzymes: In studies on the effects of physical inactivity, a decline in the maximal activity of citrate (B86180) synthase, a key enzyme in the citric acid cycle, was observed, while the protein content of phosphorylated, inactive glycogen (B147801) synthase increased. researchgate.net FCCP is often used in such metabolic studies to probe mitochondrial function.
Apoptosis-Related Enzyme Modulation: FCCP can delay apoptotic cell death induced by certain kinase inhibitors. This protective effect has been associated with the prevention of the drop in intracellular ATP and NAD+ levels, which are crucial for the function of various enzymes involved in cell death pathways. libretexts.org
The study of how these compounds influence enzyme kinetics—whether through competitive, non-competitive, or other modes of inhibition—is essential for understanding their specific effects on metabolic pathways and for the development of targeted therapeutic agents. koreascience.kr
Emerging Research Directions and Future Outlook
Chemo-Enzymatic and Biocatalytic Approaches for Mesoxalonitrile Synthesis and Transformation
The intersection of chemistry and biology offers powerful tools for the synthesis and modification of complex molecules. Chemo-enzymatic and biocatalytic methods are increasingly recognized for their potential to afford high selectivity and efficiency under mild reaction conditions, aligning with the principles of green chemistry. researchgate.netnih.gov
Biocatalytic Transformations: Enzymes are highly specific catalysts that can perform intricate chemical transformations. isomerase.com For a molecule like this compound, enzymes such as nitrile hydratases or nitrilases could be employed for the selective hydrolysis of one or both nitrile groups to yield corresponding amides or carboxylic acids. rsc.org This enzymatic approach could provide a level of control that is challenging to achieve with traditional chemical methods. The use of biocatalysts, which are biodegradable and derived from renewable resources, is a cornerstone of developing more sustainable chemical processes. mdpi.com
Chemo-Enzymatic Synthesis: This approach combines the strengths of both chemical and enzymatic catalysts in a single synthetic sequence. nih.gov For instance, a chemical step could be used to generate a precursor to this compound, followed by an enzymatic transformation to introduce chirality or another specific functional group. nih.gov A key advantage of this integrated approach is the ability to perform cascade reactions, where the product of one step becomes the substrate for the next without the need for intermediate purification. nih.gov The development of multi-enzyme systems in one-pot reactions is a particularly promising strategy for the efficient synthesis of complex molecules derived from this compound. frontiersin.org
| Approach | Potential Application to this compound | Key Advantages |
| Biocatalysis | Selective hydrolysis of nitrile groups to amides or carboxylic acids. | High selectivity (chemo-, regio-, and enantio-), mild reaction conditions, environmentally benign. mdpi.comnih.gov |
| Chemo-enzymatic Synthesis | Multi-step, one-pot synthesis of functionalized derivatives. | Combines the versatility of chemical synthesis with the specificity of biocatalysis, enabling complex molecular construction. nih.govnih.gov |
Integration of Continuous Flow Chemistry Methodologies for this compound Reactions
Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced control over reaction parameters and improved safety profiles. syrris.jpvapourtec.com In a flow reactor, reactants are continuously pumped through a network of tubes or channels, allowing for precise control over temperature, pressure, and reaction time. mt.com
The high reactivity of this compound makes its reactions amenable to flow chemistry. ontosight.ai The superior heat and mass transfer characteristics of flow reactors can help to manage exothermic reactions and prevent the formation of byproducts. vapourtec.comcontractpharma.com Furthermore, the ability to operate at elevated temperatures and pressures in a contained system can accelerate reaction rates and enable novel transformations that are not feasible in batch reactors. The integration of in-line analytical techniques, such as FTIR spectroscopy, allows for real-time monitoring and optimization of reaction conditions. mt.com This technology is particularly well-suited for the synthesis of pharmaceutical intermediates and other fine chemicals where consistency and quality are paramount. contractpharma.com
| Feature of Flow Chemistry | Benefit for this compound Reactions |
| Precise Control | Improved selectivity and yield due to fine-tuning of temperature, pressure, and residence time. syrris.jpmt.com |
| Enhanced Safety | Small reaction volumes minimize risks associated with highly reactive or hazardous compounds. mt.comcontractpharma.com |
| Scalability | Seamless transition from laboratory-scale synthesis to industrial production by running the system for longer durations. vapourtec.com |
| Novel Reaction Conditions | Access to new chemical space through the use of high temperatures and pressures. |
Application of Machine Learning and Artificial Intelligence in Predicting this compound Reactivity and Properties
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemistry by enabling the rapid prediction of molecular properties and reactivity. mdpi.comchimia.ch These computational tools can analyze vast datasets of chemical information to identify patterns and relationships that are not immediately obvious to human researchers. ethz.ch
For this compound, ML models could be trained to predict a wide range of properties, including its solubility, toxicity, and metabolic fate. simulations-plus.comgreenstonebio.com This predictive capability can significantly accelerate the design of new molecules with desired characteristics while minimizing the need for extensive experimental testing. researchgate.net In the context of reactivity, AI algorithms can be used to predict the outcomes of reactions involving this compound, identify potential new reaction pathways, and even suggest optimal reaction conditions. chimia.chvt.edu By combining quantum-chemical descriptors with deep learning models, it is possible to achieve high predictive accuracy even with limited experimental data. ethz.ch
| AI/ML Application | Potential Impact on this compound Research |
| Property Prediction | Rapid screening of virtual libraries of this compound derivatives to identify candidates with optimal ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. simulations-plus.comgreenstonebio.com |
| Reactivity Prediction | Guiding experimental work by predicting the most likely products of a given reaction and identifying novel synthetic routes. chimia.chvt.edu |
| Materials Design | Accelerating the discovery of new this compound-based materials with specific functional properties. networkscience.ai |
Exploration of Novel Reactivity Patterns and Undiscovered Synthetic Transformations
The unique electronic structure of this compound, with its electron-withdrawing nitrile groups and central electrophilic carbonyl carbon, suggests a rich and largely unexplored reactive landscape. ontosight.ai While some reactions of this compound, such as its use in cycloadditions, have been reported, there is significant potential for discovering new transformations. researchgate.net
Future research is likely to focus on exploiting the reactivity of the carbonyl group and the adjacent nitrile functionalities. For example, the development of new catalytic systems could enable asymmetric reactions, leading to the synthesis of chiral building blocks for the pharmaceutical and agrochemical industries. The reaction of this compound with a wider range of nucleophiles and dienes could also lead to the discovery of novel heterocyclic compounds with interesting biological activities. The exploration of its coordination chemistry with various metal centers could also unveil new catalytic applications.
Development of this compound-Based Advanced Functional Materials
Advanced functional materials are designed to possess specific properties that enable their use in high-tech applications. dongguk.edu The incorporation of the this compound moiety into polymers or other materials could impart unique characteristics due to its high nitrogen content and the presence of polar functional groups.
Potential applications for this compound-based materials include:
High-Performance Polymers: The rigidity and polarity of the this compound unit could be exploited to create polymers with high thermal stability and specific mechanical properties.
Nonlinear Optical Materials: The anisotropic nature of certain crystal structures containing this compound derivatives could be harnessed for applications in nonlinear optics. csu.edu.cn
Energy Storage: The nitrogen-rich structure of this compound could be a precursor for nitrogen-doped carbon materials, which are of interest for applications in batteries and supercapacitors.
Adhesives and Coatings: The polar nature of the molecule suggests that its derivatives could exhibit strong adhesive properties, potentially for specialized applications such as underwater adhesives. researchgate.net
The development of these materials will require a multidisciplinary approach, combining synthetic chemistry, materials science, and computational modeling to design and create new functional materials with tailored properties.
Q & A
Q. How is Mesoxalonitrile synthesized and characterized in laboratory settings?
this compound is typically synthesized via condensation reactions between substituted phenylhydrazines and this compound precursors under controlled pH and temperature conditions. Characterization involves nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, thin-layer chromatography (TLC) for purity assessment (≥97% by TLC), and mass spectrometry for molecular weight verification (204.62 g/mol). Storage at -20°C in anhydrous conditions is critical to prevent hydrolysis .
Q. What are the recommended protocols for handling and storing this compound to ensure experimental reproducibility?
this compound should be stored at -20°C in airtight, light-protected containers to avoid degradation. Prior to use, equilibrate the compound to room temperature in a desiccator. Purity should be verified via TLC or HPLC, and working solutions should be prepared fresh in anhydrous solvents (e.g., DMSO) to minimize solvent-induced side reactions .
Q. What experimental models are suitable for studying this compound's role in mitochondrial membrane potential (MMP) disruption?
In vitro models such as AC16 human cardiomyocyte cells or isolated mitochondria are commonly used. High-throughput assays in 1536-well plates with MMP indicators (e.g., JC-1 or TMRE) enable quantification of depolarization effects. Dose-response curves (typically 0.1–10 μM) are recommended to establish EC50 values .
Q. How can researchers validate this compound's specificity as a mitochondrial uncoupler?
Use orthogonal assays to rule out off-target effects: (1) Measure oxygen consumption rates (OCR) via Seahorse assays to confirm uncoupling; (2) Combine with cyclosporine A (a permeability transition pore inhibitor) to isolate MMP-specific effects; (3) Compare results with structurally distinct uncouplers (e.g., FCCP) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported effects of this compound on MMP across studies?
Discrepancies often arise from variations in cell type, assay conditions (e.g., extracellular calcium levels), or solvent interactions. Standardize protocols by:
- Replicating experiments across multiple cell lines (e.g., HEK293 vs. primary hepatocytes).
- Controlling for DMSO concentrations (≤0.1% v/v).
- Performing statistical meta-analyses of published data to identify confounding variables .
Q. What methodological approaches isolate this compound's specific effects from off-target interactions in complex biological systems?
- Employ genetic knockouts (e.g., ANT1-deficient cells) to assess dependency on mitochondrial transporters.
- Use multiplex assays combining MMP measurements with apoptosis markers (e.g., Annexin V/PI) to distinguish uncoupling from cytotoxicity.
- Conduct time-resolved imaging to track temporal dynamics of depolarization .
Q. How should researchers design dose-response studies to account for this compound's biphasic effects on cellular viability?
Biphasic responses (e.g., pro-survival at low doses vs. apoptotic at high doses) require non-linear regression models. Use 8–12 concentration points spanning 3–4 log units. Normalize data to vehicle controls and include replicates to assess variability. Confirm mechanisms via RNA-seq or proteomic profiling at critical doses .
Q. What strategies optimize the use of this compound in high-throughput screening (HTS) for mitochondrial toxicity?
Q. How can conflicting data on this compound's role in reactive oxygen species (ROS) generation be reconciled?
ROS outcomes depend on experimental context:
Q. What criteria should guide the inclusion of this compound studies in systematic reviews or meta-analyses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
